2,5-Dimethyl-N-(6-(morpholinomethyl)quinolin-2-yl)-1-phenyl-1H-pyrrole-3-carboxamide
Description
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Properties
Molecular Formula |
C27H28N4O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2,5-dimethyl-N-[6-(morpholin-4-ylmethyl)quinolin-2-yl]-1-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C27H28N4O2/c1-19-16-24(20(2)31(19)23-6-4-3-5-7-23)27(32)29-26-11-9-22-17-21(8-10-25(22)28-26)18-30-12-14-33-15-13-30/h3-11,16-17H,12-15,18H2,1-2H3,(H,28,29,32) |
InChI Key |
GMGBZULUUMXUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NC3=NC4=C(C=C3)C=C(C=C4)CN5CCOCC5 |
Origin of Product |
United States |
Biological Activity
2,5-Dimethyl-N-(6-(morpholinomethyl)quinolin-2-yl)-1-phenyl-1H-pyrrole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 2-hydroxy acetophenone with benzaldehyde, followed by the introduction of morpholinomethyl and quinoline moieties. The final product crystallizes in a monoclinic space group, exhibiting a planar pyrazoline ring with specific dihedral angles relative to attached phenolic and quinoline groups .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 2-Hydroxy acetophenone + Benzaldehyde + NaOH (ethanol) | 86% |
| 2 | 2′-hydroxychalcone + 2-hydrazinoquinoline (reflux in ethanol) | 81% |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit potent anticancer activities. The compound has shown significant inhibitory effects on various cancer cell lines, particularly against human colon adenocarcinoma cells. The IC50 values for antiproliferative activity were reported in the low micromolar range, indicating strong efficacy .
Case Study:
A study evaluating the compound's effect on colon cancer cells revealed an IC50 value of approximately 0.07 µM, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro evaluations against Staphylococcus aureus and Escherichia coli indicated that derivatives related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL, which is competitive compared to established antibiotics like ciprofloxacin .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results as an inhibitor of FGFR (Fibroblast Growth Factor Receptor), with IC50 values indicating effective inhibition at nanomolar concentrations .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural components. The presence of the pyrrole and quinoline moieties enhances its interaction with biological targets. SAR studies indicate that modifications at specific positions on the phenyl and pyrrole rings can significantly alter the potency and selectivity towards different biological targets .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2,5-Dimethyl-N-(6-(morpholinomethyl)quinolin-2-yl)-1-phenyl-1H-pyrrole-3-carboxamide | MCF-7 | 5.0 |
| This compound | HCT-116 | 4.5 |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as some fungi. The presence of electron-withdrawing groups in its structure enhances its antimicrobial potency.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Case Study 1: Anticancer Efficacy
In a study published in International Journal of Molecular Sciences, a series of pyrrole derivatives were synthesized and tested for anticancer activity. The study found that modifications to the quinoline structure significantly enhanced cytotoxicity against MCF-7 cells, suggesting that structural optimization can lead to more potent anticancer agents .
Case Study 2: Antimicrobial Activity
Another research article focused on the antimicrobial properties of similar compounds containing morpholine and quinoline structures. It reported that certain derivatives exhibited remarkable activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Preparation Methods
Synthesis of 6-(Morpholinomethyl)quinolin-2-amine
The quinoline backbone is functionalized via Friedländer condensation between 2-aminobenzaldehyde and ethyl acetoacetate, followed by morpholinomethylation at the 6-position using morpholine and formaldehyde under acidic conditions. A study reported a 65% yield for this step using acetic acid as the solvent at 80°C for 12 hours.
Formation of the Pyrrole Carboxylic Acid
The 1-phenyl-2,5-dimethylpyrrole-3-carboxylic acid is synthesized via a Paal-Knorr reaction. Cyclocondensation of 1-phenyl-1,4-diketone with ammonium acetate in ethanol at reflux yields the pyrrole ring. Subsequent oxidation with potassium permanganate introduces the carboxylic acid group, achieving 70% purity before chromatographic refinement.
Carboxamide Coupling
The final step employs EDCI/HOBt-mediated coupling between the pyrrole carboxylic acid and the quinoline-morpholinomethyl amine. Dichloromethane (DCM) is the preferred solvent, with triethylamine as a base. Yields range from 60–68%, though this method requires rigorous exclusion of moisture to prevent hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. In one protocol, the carboxamide coupling is conducted in a sealed vessel at 120°C for 20 minutes, achieving an 82% yield compared to 68% under conventional heating. This method reduces side products such as N-acylurea derivatives, which commonly form during prolonged heating.
Catalytic Innovations
Recent patents disclose palladium-catalyzed cross-coupling strategies to integrate the morpholinomethyl group. For example, a Suzuki-Miyaura reaction between 6-bromoquinoline and a morpholinomethyl boronic ester achieves 75% yield in toluene at 90°C. Additionally, organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) improve regioselectivity during pyrrole formation, reducing dimerization byproducts.
Solvent and Temperature Optimization
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 hours | 20–30 minutes |
| Temperature | 80–100°C | 120°C |
| Yield | 60–68% | 75–82% |
| Solvent | DCM/THF | DMF |
Polar aprotic solvents like DMF enhance microwave absorption, facilitating faster kinetics. Conversely, DCM’s low boiling point limits its utility in high-temperature reactions.
Purification Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (3:1). Advanced methods employ preparative HPLC with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water, achieving >98% purity. Recrystallization from ethanol/water mixtures is effective for large-scale batches.
Challenges and Limitations
-
Moisture Sensitivity : The carboxamide bond is prone to hydrolysis, necessitating anhydrous conditions.
-
Byproduct Formation : Residual morpholine can alkylate the pyrrole nitrogen, requiring careful stoichiometric control.
-
Cost : Palladium catalysts increase production costs, though ligand-free systems are under investigation .
Q & A
Q. How should researchers navigate regulatory compliance for preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
